5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-
Description
5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-: is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and five cis double bonds. It is commonly found in marine oils, particularly fish oil, and is known for its significant role in human health. This compound is a precursor to various eicosanoids, which are signaling molecules that play crucial roles in inflammation and immunity .
Properties
CAS No. |
124020-07-1 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3+,7-6-,10-9-,13-12-,16-15- |
InChI Key |
JAZBEHYOTPTENJ-KBRNBYEHSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The chemical synthesis of 5,8,11,14,17-Eicosapentaenoic acid involves the elongation and desaturation of shorter-chain fatty acids.
Biotechnological Methods: Recent advancements have enabled the production of this compound using genetically engineered microorganisms.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,8,11,14,17-Eicosapentaenoic acid can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and enzyme catalysts such as lipoxygenases.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium.
Substitution: Common reagents include alcohols and amines for esterification and amidation reactions, respectively.
Major Products:
Oxidized Metabolites: These include various hydroperoxides and hydroxides.
Reduced Products: These include saturated fatty acids.
Substituted Products: These include esters and amides.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various eicosanoids, which are important signaling molecules .
Biology:
Medicine:
- Investigated for its potential benefits in reducing inflammation and cardiovascular diseases .
- Used in the formulation of dietary supplements and pharmaceuticals .
Industry:
Mechanism of Action
5,8,11,14,17-Eicosapentaenoic acid exerts its effects primarily through its conversion to eicosanoids, which are signaling molecules involved in various physiological processes. The compound is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play crucial roles in inflammation, immunity, and platelet aggregation .
Comparison with Similar Compounds
5,8,11,14-Eicosatetraenoic acid: Another polyunsaturated fatty acid with four double bonds.
5,8,11,14,17-Docosapentaenoic acid: A similar compound with a 22-carbon chain and five double bonds.
5,8,11,14,17-Docosahexaenoic acid: A polyunsaturated fatty acid with a 22-carbon chain and six double bonds.
Uniqueness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
